![molecular formula C8H7F2NO3 B1488294 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid CAS No. 1256837-04-3](/img/structure/B1488294.png)
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid
Overview
Description
The compound “2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid” is a pyridine derivative with difluoromethyl and methoxy groups. Pyridine derivatives are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, difluoromethylated pyridines can be synthesized using readily available ethyl bromodifluoroacetate as a fluorine source .Chemical Reactions Analysis
Difluoromethylation processes often involve X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S .Scientific Research Applications
Pharmaceutical Applications
The difluoromethyl group in 2-(Difluoromethyl)-5-methoxynicotinic acid has been shown to enhance the metabolic stability and lipophilicity of pharmaceutical compounds . This modification can lead to improved drug efficacy and bioavailability. For instance, the introduction of difluoromethyl groups into organic compounds has been a focus in medicinal chemistry due to its isosteric and isopolar properties to –OH and –SH groups, acting as a lipophilic hydrogen bond donor .
Agrochemicals
In the realm of agrochemicals, the difluoromethyl group contributes to the enhanced potency, metabolic stability, and environmental degradability of active ingredients . The acidic yet hydrophobic C–H bond of the difluoromethyl group allows for unique C–H hydrogen-bonding interactions, which can be exploited in the design of novel agrochemicals.
Materials Science
The incorporation of difluoromethyl groups into materials can significantly influence their physical properties. In materials science, these groups are valued for their ability to improve the reactivity and lipophilicity of compounds, which is crucial for the development of advanced materials with specific characteristics .
Late-stage Functionalization
Late-stage functionalization using difluoromethylation is a key strategy in synthetic chemistry. It allows for the precise and selective introduction of difluoromethyl groups into complex molecules, which can be particularly useful for modifying the properties of biologically active compounds .
Photocatalytic Reactions
The difluoromethyl group plays a significant role in photocatalytic reactions, especially in the late-stage functionalization of aromatic compounds. These reactions are important for creating compounds with desired physical properties that are relevant in pharmaceuticals and agrochemicals .
Enzyme Inhibitors
Compounds containing the difluoromethyl group have been explored as potential enzyme inhibitors. The unique electronic properties of the difluoromethyl group can lead to the development of inhibitors with high specificity and potency .
Protein Stability
The introduction of difluoromethyl groups into proteins can increase their catabolic stability, which is particularly beneficial for therapeutic proteins and peptide-based vaccines. This modification can enhance the therapeutic properties and shelf-life of protein-based drugs .
Drug Design and Bioisosteres
In drug design, the difluoromethyl group is used as a bioisostere to solve problems associated with drug developability, such as modulating basicity, solubility, and lipophilicity. It also helps address issues related to metabolism and toxicity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-4-2-5(8(12)13)6(7(9)10)11-3-4/h2-3,7H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVBVQPGNSOHBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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